molecular formula C10H11Cl2NS B13275906 N-(3,5-dichlorophenyl)thiolan-3-amine

N-(3,5-dichlorophenyl)thiolan-3-amine

Cat. No.: B13275906
M. Wt: 248.17 g/mol
InChI Key: IBLLSWVBRLQIRK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C10H11Cl2NS and a molecular weight of 248.17 g/mol . This compound is characterized by the presence of a thiolane ring attached to a 3,5-dichlorophenyl group and an amine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)thiolan-3-amine typically involves the reaction of 3,5-dichloroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by interfering with enzyme activities and protein functions. It may also affect membrane integrity and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)thiolan-3-amine is unique due to its specific combination of a thiolane ring and a 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C10H11Cl2NS

Molecular Weight

248.17 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2

InChI Key

IBLLSWVBRLQIRK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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